E7820

Catalog No.
S548435
CAS No.
289483-69-8
M.F
C17H12N4O2S
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E7820

CAS Number

289483-69-8

Product Name

E7820

IUPAC Name

3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide

Molecular Formula

C17H12N4O2S

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C17H12N4O2S/c1-11-5-6-15(17-16(11)13(9-19)10-20-17)21-24(22,23)14-4-2-3-12(7-14)8-18/h2-7,10,20-21H,1H3

InChI Key

LWGUASZLXHYWIV-UHFFFAOYSA-N

SMILES

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)C#N)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

E7820, N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)C#N)C#N

Description

The exact mass of the compound N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide is 336.0681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 719239. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

The primary mechanism by which E7820 exerts its anti-cancer effect is believed to be through the degradation of a protein called RBM39. RBM39 plays a crucial role in RNA splicing, a vital process for gene expression. Mutations in splicing factors, including RBM39, are implicated in the development of certain myeloid malignancies, a type of blood cancer. E7820 appears to induce the degradation of RBM39, potentially disrupting the growth and survival of cancer cells with these mutations Pubmed: .

E7820, also known as N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide, is a small molecule classified as an aromatic sulfonamide derivative. It exhibits significant potential as an antiangiogenic and antitumor agent, primarily through its inhibition of integrin alpha-2. The compound is recognized for its ability to disrupt the formation of new blood vessels, which is a crucial process in tumor growth and metastasis .

Typical of sulfonamide compounds. Its structure allows it to engage in nucleophilic substitution reactions, particularly involving the sulfonamide group. The presence of cyano and methyl groups contributes to its reactivity, making it suitable for further derivatization. The compound's interaction with biological targets often involves binding to integrin receptors, leading to downstream effects that inhibit angiogenesis .

E7820 exhibits notable biological activities, primarily as an inhibitor of angiogenesis and tumor growth. Its mechanism of action involves the inhibition of integrin alpha-2, which plays a vital role in cell adhesion and migration. In vitro studies have demonstrated that E7820 can inhibit angiogenesis with an IC50 value ranging from 0.11 to 0.25 μM. Additionally, it has shown efficacy against various human colorectal cancer cell lines, indicating its potential as a therapeutic agent in oncology .

The synthesis of E7820 typically involves multi-step organic synthesis techniques. The key steps include:

  • Formation of the Indole Ring: Starting from appropriate precursors, the indole ring is constructed using cyclization reactions.
  • Introduction of Cyano Groups: This is achieved through nucleophilic substitution or electrophilic addition methods.
  • Sulfonamide Formation: The final step involves the reaction of the sulfonyl chloride with an amine derivative to yield the sulfonamide structure.

These methods can be optimized based on desired yields and purity levels .

Studies on E7820 have focused on its interactions with integrin receptors and their downstream signaling pathways. Its ability to inhibit integrin alpha-2 suggests that it may alter cellular responses associated with adhesion and migration, thereby impacting tumor progression and metastasis. Further research is required to elucidate the full spectrum of its interactions within biological systems .

E7820 shares structural similarities with several other compounds known for their antiangiogenic properties. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
E7820Aromatic sulfonamideIntegrin alpha-2 inhibitionStrong antiangiogenic activity
BevacizumabMonoclonal antibodyVEGF inhibitionTargets vascular endothelial growth factor
SorafenibMulti-kinase inhibitorInhibition of Raf kinase and VEGFRBroad-spectrum kinase inhibition
SunitinibMulti-targeted tyrosine kinase inhibitorInhibition of multiple receptor tyrosine kinasesEffective against various cancers

E7820's specificity for integrin alpha-2 distinguishes it from broader-spectrum agents like sorafenib and sunitinib, making it a targeted approach in antiangiogenic therapy .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

336.06809681 g/mol

Monoisotopic Mass

336.06809681 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TVH5K7949N

Other CAS

289483-69-8

Wikipedia

E-7820

Dates

Modify: 2023-08-15
1: Ito K, Semba T, Uenaka T, Wakabayashi T, Asada M, Funahashi Y. Enhanced anti-angiogenic effect of E7820 in combination with erlotinib in epidermal growth factor receptor-tyrosine kinase inhibitor-resistant non-small-cell lung cancer xenograft models. Cancer Sci. 2014 Aug;105(8):1023-31. doi: 10.1111/cas.12450. PubMed PMID: 24841832.
2: Geramizadeh B, Asadian F, Taghavi A. Esophageal melanocytosis in oral opium consumption. Iran Red Crescent Med J. 2014 Jan;16(1):e7820. doi: 10.5812/ircmj.7820. Epub 2014 Jan 5. PubMed PMID: 24719715; PubMed Central PMCID: PMC3964433.
3: Semba T. [Current status of combination therapies of angiogenesis inhibitors: vascular normalization activity of a novel angiogenesis inhibitor E7820]. Nihon Yakurigaku Zasshi. 2013 Jan;141(1):4-8. Review. Japanese. PubMed PMID: 23302941.
4: Davies E. Former Bush adviser is appointed to lead Global Fund. BMJ. 2012 Nov 16;345:e7820. doi: 10.1136/bmj.e7820. PubMed PMID: 23160969.
5: Keizer RJ, Funahashi Y, Semba T, Wanders J, Beijnen JH, Schellens JH, Huitema AD. Evaluation of α2-integrin expression as a biomarker for tumor growth inhibition for the investigational integrin inhibitor E7820 in preclinical and clinical studies. AAPS J. 2011 Jun;13(2):230-9. doi: 10.1208/s12248-011-9260-2. Epub 2011 Mar 9. PubMed PMID: 21387147; PubMed Central PMCID: PMC3085714.
6: Mita M, Kelly KR, Mita A, Ricart AD, Romero O, Tolcher A, Hook L, Okereke C, Krivelevich I, Rossignol DP, Giles FJ, Rowinsky EK, Takimoto C. Phase I study of E7820, an oral inhibitor of integrin alpha-2 expression with antiangiogenic properties, in patients with advanced malignancies. Clin Cancer Res. 2011 Jan 1;17(1):193-200. doi: 10.1158/1078-0432.CCR-10-0010. PubMed PMID: 21208908.
7: Paolillo M, Russo MA, Serra M, Colombo L, Schinelli S. Small molecule integrin antagonists in cancer therapy. Mini Rev Med Chem. 2009 Oct;9(12):1439-46. Review. PubMed PMID: 19929817.
8: Li MY, Lai FJ, Hsu LJ, Lo CP, Cheng CL, Lin SR, Lee MH, Chang JY, Subhan D, Tsai MS, Sze CI, Pugazhenthi S, Chang NS, Chen ST. Dramatic co-activation of WWOX/WOX1 with CREB and NF-kappaB in delayed loss of small dorsal root ganglion neurons upon sciatic nerve transection in rats. PLoS One. 2009 Nov 12;4(11):e7820. doi: 10.1371/journal.pone.0007820. PubMed PMID: 19918364; PubMed Central PMCID: PMC2771921.
9: Keizer RJ, Zamacona MK, Jansen M, Critchley D, Wanders J, Beijnen JH, Schellens JH, Huitema AD. Application of population pharmacokinetic modeling in early clinical development of the anticancer agent E7820. Invest New Drugs. 2009 Apr;27(2):140-52. doi: 10.1007/s10637-008-9164-x. Epub 2008 Aug 20. PubMed PMID: 18712503.
10: Tucker GC. Integrins: molecular targets in cancer therapy. Curr Oncol Rep. 2006 Mar;8(2):96-103. Review. PubMed PMID: 16507218.
11: Semba T, Funahashi Y, Ono N, Yamamoto Y, Sugi NH, Asada M, Yoshimatsu K, Wakabayashi T. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker. Clin Cancer Res. 2004 Feb 15;10(4):1430-8. PubMed PMID: 14977846.
12: Funahashi Y, Sugi NH, Semba T, Yamamoto Y, Hamaoka S, Tsukahara-Tamai N, Ozawa Y, Tsuruoka A, Nara K, Takahashi K, Okabe T, Kamata J, Owa T, Ueda N, Haneda T, Yonaga M, Yoshimatsu K, Wakabayashi T. Sulfonamide derivative, E7820, is a unique angiogenesis inhibitor suppressing an expression of integrin alpha2 subunit on endothelium. Cancer Res. 2002 Nov 1;62(21):6116-23. PubMed PMID: 12414636.

Explore Compound Types